molecular formula C14H12ClN3O2 B11839156 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 87359-56-6

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

Katalognummer: B11839156
CAS-Nummer: 87359-56-6
Molekulargewicht: 289.71 g/mol
InChI-Schlüssel: SSQASBLMKALSGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a chloro group at the 4-position and two methoxy groups at the 2- and 4-positions of the phenyl ring. The imidazo[4,5-c]pyridine scaffold is known for its diverse biological activities and is often explored in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid under reflux conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation of the Phenyl Ring: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    4-Bromo-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Similar structure with a bromo group instead of a chloro group, which may result in different reactivity and biological activity.

    2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Lacks the chloro group, which may affect its chemical properties and biological activity.

    4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine: Lacks the methoxy groups, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

87359-56-6

Molekularformel

C14H12ClN3O2

Molekulargewicht

289.71 g/mol

IUPAC-Name

4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18)

InChI-Schlüssel

SSQASBLMKALSGB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.